
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is an organonitrogen heterocyclic compound It is characterized by a pyrrole ring structure with ethyl and propan-2-ylidene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-ethyl-4-(propan-2-ylidene)hept-1-yne with a suitable nitrogen source, such as ammonia or an amine, in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions.
類似化合物との比較
Similar Compounds
- 5-Ethyl-4-(propan-2-ylidene)hept-1-yne
- (5R)-5-ethyl-4-(propan-2-ylidene)nonane
Uniqueness
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific substituents and the resulting chemical properties
特性
CAS番号 |
82194-12-5 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
5-ethyl-4-propan-2-ylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C9H15N/c1-4-9-8(7(2)3)5-6-10-9/h4-6H2,1-3H3 |
InChIキー |
JPTDZSFKKJBEPL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NCCC1=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


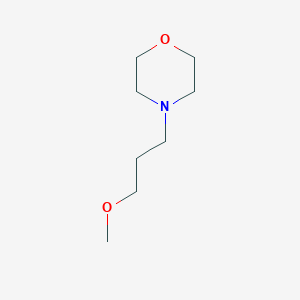
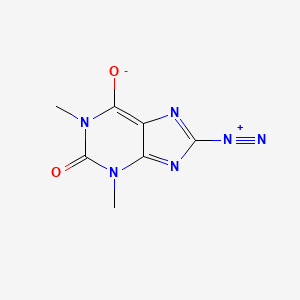

![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
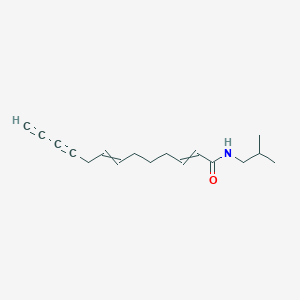

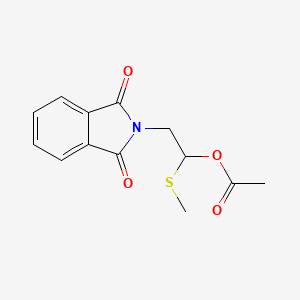
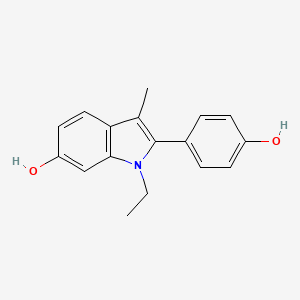
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)

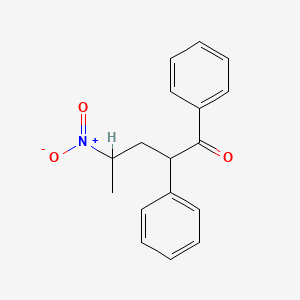

![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
